molecular formula C13H14N2O2 B8455492 2-Amino-3-(2-methoxybenzyloxy)pyridine

2-Amino-3-(2-methoxybenzyloxy)pyridine

Cat. No.: B8455492
M. Wt: 230.26 g/mol
InChI Key: ZRSOVLKTDOPRSG-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxybenzyloxy)pyridine is a pyridine derivative featuring an amino group at position 2 and a 2-methoxybenzyloxy substituent at position 2. Its molecular formula is C₁₃H₁₄N₂O₂ (molecular weight: 230.26 g/mol).

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C13H14N2O2/c1-16-11-6-3-2-5-10(11)9-17-12-7-4-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15)

InChI Key

ZRSOVLKTDOPRSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=C(N=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Features
2-Amino-3-benzyloxypyridine Benzyloxy (C₆H₅CH₂O-) at position 3 C₁₂H₁₂N₂O Lacks methoxy group; simpler aromatic substitution.
2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine 3,4,5-Trimethoxyphenyl at position 3 C₁₄H₁₆N₂O₃ Bulky, electron-rich substituent; potential for enhanced binding affinity.
2-Amino-3-(p-methoxybenzylamino)pyridine p-Methoxybenzylamino (-NHCH₂C₆H₄OMe) at position 3 C₁₃H₁₅N₃O Amino-linked substituent; altered hydrogen-bonding capacity.
2-Amino-3-(trifluoromethyl)pyridine CF₃ at position 3 C₆H₅F₃N₂ Electron-withdrawing group; impacts electronic properties and lipophilicity.

Key Observations :

  • The 2-methoxybenzyloxy group in the target compound balances steric bulk and electron-donating effects, unlike the trifluoromethyl group (electron-withdrawing) in or the trimethoxyphenyl group (high steric demand) in .
  • Substitution at position 3 is common, but linker chemistry (e.g., benzyloxy vs. benzylamino) significantly alters molecular interactions .
Physicochemical Properties
Property 2-Amino-3-(2-methoxybenzyloxy)pyridine 2-Amino-3-benzyloxypyridine 2-Amino-3-(trifluoromethyl)pyridine
Molecular Weight 230.26 g/mol 200.24 g/mol 162.11 g/mol
Solubility Likely DMSO-soluble* 250 mg/mL in DMSO Not reported
Melting Point Not reported Not reported >95% purity (HPLC)

*Inferred from analog solubility data .

Structure–Activity Relationship (SAR)
  • Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity and metabolic stability .
  • Substituent Position: Position 3 substitutions are common in bioactive pyridines, but position 5 analogs (e.g., 2-amino-5-(trifluoromethyl)pyridine ) may exhibit divergent activity.
Commercial and Research Availability
  • 2-Amino-3-benzyloxypyridine: Available from GLPBIO (¥4,000/5g) .
  • 2-Amino-3-(trifluoromethyl)pyridine: Sold by Kanto Reagents (¥10,000/1g, >95% purity) .
  • Target Compound: Not commercially listed; custom synthesis likely required.

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